Methyl2-(2-ethylcyclohexylidene)acetate
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Overview
Description
Methyl 2-(2-ethylcyclohexylidene)acetate is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexane, featuring an ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethylcyclohexylidene)acetate typically involves the esterification of 2-ethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(2-ethylcyclohexylidene)acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-ethylcyclohexylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-ethylcyclohexanone or 2-ethylcyclohexanoic acid.
Reduction: Formation of 2-ethylcyclohexanol.
Substitution: Formation of various substituted cyclohexylidene derivatives.
Scientific Research Applications
Methyl 2-(2-ethylcyclohexylidene)acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-ethylcyclohexylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active cyclohexylidene moiety, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyclohexylideneacetate
- Ethyl 2-(2-ethylcyclohexylidene)acetate
- Methyl 2-(2-methylcyclohexylidene)acetate
Uniqueness
Methyl 2-(2-ethylcyclohexylidene)acetate is unique due to the presence of the ethyl group on the cyclohexylidene ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 2-(2-ethylcyclohexylidene)acetate is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
Methyl 2-(2-ethylcyclohexylidene)acetate features a cyclohexylidene moiety that contributes to its unique properties. The compound's structure can be represented as follows:
- Molecular Formula : C12H20O2
- Molecular Weight : 196.29 g/mol
- IUPAC Name : Methyl 2-(2-ethylcyclohexylidene)acetate
The cyclohexylidene ring adopts a chair conformation, which influences the compound's interactions with biological targets.
The biological activity of methyl 2-(2-ethylcyclohexylidene)acetate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ester functional group can undergo hydrolysis, releasing active metabolites that modulate biochemical pathways. This interaction can lead to various pharmacological effects, such as anti-inflammatory and antimicrobial activities .
Antimicrobial Activity
Research has indicated that derivatives of cyclohexylidene compounds exhibit significant antimicrobial properties. In vitro studies have shown that methyl 2-(2-ethylcyclohexylidene)acetate can inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) for common pathogens is summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that methyl 2-(2-ethylcyclohexylidene)acetate could serve as a lead compound for developing new antimicrobial agents.
Antiviral Activity
In addition to its antibacterial properties, this compound has been evaluated for antiviral activity against various viruses. A study assessed its efficacy against RNA and DNA viruses using cytopathic effect (CPE) reduction assays. The results are presented in the following table:
Virus | EC50 (µM) | CC50 (µM) |
---|---|---|
Feline Corona Virus | >100 | >100 |
Vesicular Stomatitis Virus | >100 | >100 |
Coxsackie Virus B4 | >100 | >100 |
None of the tested concentrations demonstrated significant antiviral activity, indicating a need for further structural modifications to enhance efficacy .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial properties of methyl 2-(2-ethylcyclohexylidene)acetate in a clinical setting. The compound was tested against isolates from patients with skin infections. Results showed a notable reduction in bacterial load after treatment with the compound, supporting its potential use in topical formulations.
Evaluation of Toxicity
Toxicological assessments have indicated that methyl 2-(2-ethylcyclohexylidene)acetate exhibits low toxicity at therapeutic doses. In animal models, no significant adverse effects were observed at concentrations below 100 µg/mL, suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (2Z)-2-(2-ethylcyclohexylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-3-9-6-4-5-7-10(9)8-11(12)13-2/h8-9H,3-7H2,1-2H3/b10-8- |
InChI Key |
MWJMCPZCOIXTJO-NTMALXAHSA-N |
Isomeric SMILES |
CCC\1CCCC/C1=C/C(=O)OC |
Canonical SMILES |
CCC1CCCCC1=CC(=O)OC |
Origin of Product |
United States |
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